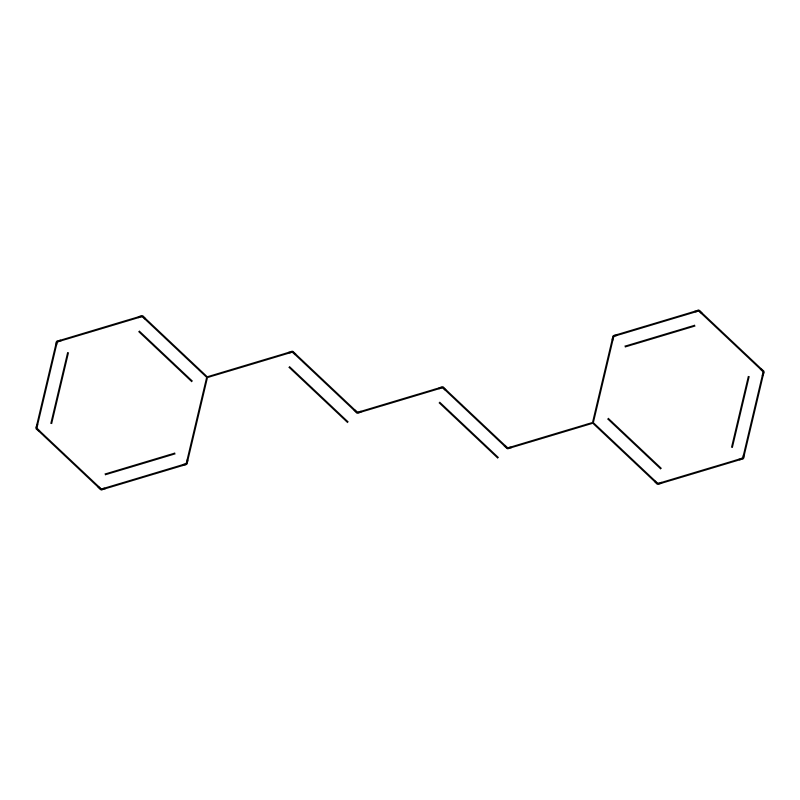trans,trans-1,4-Diphenyl-1,3-butadiene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cyclization reactions
DPB can undergo cyclization reactions to form various cyclic compounds. For instance, reacting DPB with potassium sulfide and dimethyl sulfoxide (DMSO) leads to the formation of 2,5-diphenylthiophene [].
Hydrobenzylation reactions
DPB can participate in nickel-catalyzed hydrobenzylation reactions with aldehydes, such as furfural, to form substituted furans. This reaction involves the addition of a benzyl group (derived from DPB) across the double bond of the aldehyde [].
trans,trans-1,4-Diphenyl-1,3-butadiene is an organic compound characterized by its unique structure, which consists of two phenyl groups attached to a butadiene backbone. The molecular formula for this compound is C₁₆H₁₄, and it has a molecular weight of 206.2824 g/mol. The compound is known for its distinct geometric configuration, specifically the trans (E) arrangement of its double bonds, which contributes to its physical and chemical properties. It appears as a crystalline powder or crystals and has a melting point ranging from 151°C to 154°C .
Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene can be achieved through several methods:
- Diels-Alder Reaction: This method involves the reaction of 1,3-butadiene with suitable dienophiles.
- Electrophilic Aromatic Substitution: Utilizing phenyl diazonium salts can yield trans,trans-1,4-Diphenyl-1,3-butadiene through electrophilic attack on the butadiene framework .
- Metal-Catalyzed Reactions: Transition metal catalysts may facilitate the formation of this compound from simpler precursors.
These methods highlight the versatility in synthesizing this compound from readily available materials.
trans,trans-1,4-Diphenyl-1,3-butadiene finds applications in various fields:
- Fluorochrome Development: Its structural properties make it suitable for use as a fluorochrome in various analytical techniques .
- Material Science: The compound is utilized in synthesizing polymers and other materials due to its conjugated system.
- Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Interaction studies involving trans,trans-1,4-Diphenyl-1,3-butadiene primarily focus on its reactivity with metals and other organic compounds. These interactions can lead to the formation of new materials or complexes that may have enhanced properties compared to the original compound. Investigations into its interaction with various reagents provide insights into its potential applications in catalysis and materials science.
Several compounds share structural similarities with trans,trans-1,4-Diphenyl-1,3-butadiene. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Diphenylpropene | Contains a propene unit instead of butadiene | More saturated structure; different reactivity |
| 1-Methyl-1,4-diphenylbutadiene | Methyl substitution on one phenyl group | Alters steric hindrance and electronic properties |
| 2-Phenyl-2-butene | Contains only one phenyl group | Less conjugation compared to trans,trans isomer |
These compounds illustrate variations in substitution patterns that affect their chemical behavior and applications. The unique trans configuration of trans,trans-1,4-Diphenyl-1,3-butadiene contributes significantly to its distinct properties compared to these similar compounds.
Physical Description
XLogP3
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
538-81-8
Wikipedia
(1E,3E)-1,4-diphenyl-1,3-butadiene








